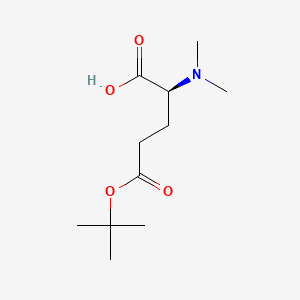
3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a nitrile group, a hydroxyl group, and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 2,3-dichlorobenzonitrile with appropriate reagents to introduce the hydroxyl group at the desired position. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
化学反应分析
Types of Reactions
3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile.
Reduction: 3-(2,3-Dichlorophenyl)-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.
2,3-Dichlorophenol: Another compound with a dichlorophenyl group but lacking the nitrile and hydroxyl groups.
Uniqueness
3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
属性
分子式 |
C9H7Cl2NO |
|---|---|
分子量 |
216.06 g/mol |
IUPAC 名称 |
3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4H2 |
InChI 键 |
CUQHLGIMWNJHNR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


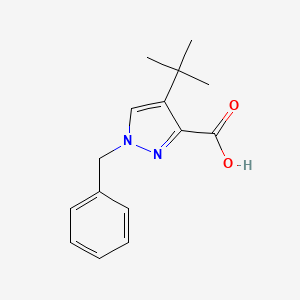
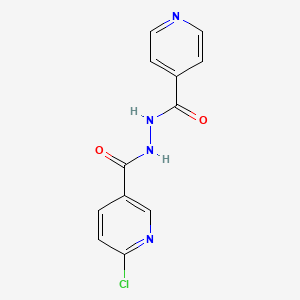
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
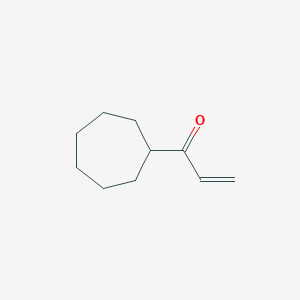
![1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13546995.png)
![7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)

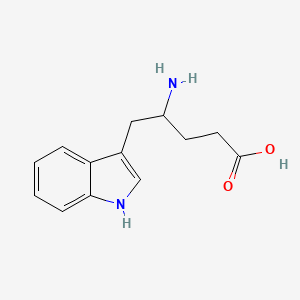
![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)

![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
